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Compound of Interest

Compound Name: Leucoindigo

Cat. No.: B3055547 Get Quote

An enzymatic approach to the reduction of indigo offers a sustainable and environmentally

benign alternative to conventional chemical methods that utilize harsh reducing agents like

sodium dithionite. This process is central to the textile industry for denim dyeing and has

potential applications in biocatalysis and the development of novel drug delivery systems. The

enzymatic conversion of the water-insoluble blue indigo to its soluble, colorless leucoindigo
form is typically accomplished by NAD(P)H-dependent reductases.

Core Principles
The enzymatic reduction of indigo hinges on the catalytic activity of specific oxidoreductases.

These enzymes transfer electrons from a donor, commonly NADH or NADPH, to the indigo

molecule, reducing its central double bond. This conversion transforms the insoluble blue

pigment into the soluble, colorless leucoindigo, which can then be used for dyeing.

Subsequent oxidation, upon exposure to air, regenerates the blue indigo, fixing the color onto

the fabric.

Enzymatic Systems
Several microbial enzymes have been identified and characterized for their ability to reduce

indigo. These are often flavin-dependent reductases. A prominent example is the flavin-

dependent reductase from Bacillus subtilis (YugA), which has demonstrated high efficiency in

this process. Other microorganisms, including various bacteria and fungi, also produce

enzymes with indigo-reducing capabilities.
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Protocol 1: Expression and Purification of Indigo
Reductase (e.g., from Bacillus subtilis)
This protocol outlines the steps for producing and isolating the recombinant indigo reductase

enzyme.

1. Gene Cloning and Expression Vector Construction:

Amplify the gene encoding the putative indigo reductase from the genomic DNA of the
source organism (e.g., Bacillus subtilis).
Clone the amplified gene into a suitable expression vector (e.g., pET-28a(+)) with a
polyhistidine tag for purification.
Transform the constructed plasmid into a competent expression host (e.g., E. coli
BL21(DE3)).

2. Protein Expression:

Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing
the appropriate antibiotic (e.g., kanamycin).
Grow the culture overnight at 37°C with shaking.
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the
optical density at 600 nm (OD600) reaches 0.6-0.8.
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.5 mM.
Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours to
enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10
mM imidazole).
Lyse the cells by sonication on ice.
Clarify the lysate by centrifugation (e.g., 12000 x g for 30 minutes at 4°C) to remove cell
debris.
Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography
column.
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Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole
concentration, e.g., 20 mM).
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250
mM).
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM
NaCl) and store at -80°C.

Protocol 2: Enzymatic Reduction of Indigo
This protocol details the in vitro enzymatic assay to reduce indigo to leucoindigo.

1. Reaction Mixture Preparation:

Prepare a stock solution of indigo by dissolving it in a suitable organic solvent (e.g., dimethyl
sulfoxide - DMSO) and then diluting it into the reaction buffer. Note that indigo has very low
solubility in aqueous solutions.
The reaction buffer should be optimized for the specific enzyme but a common starting point
is a phosphate or Tris-HCl buffer at a pH between 7.0 and 8.0.
The final reaction mixture should contain:
Indigo (e.g., 0.2 mM)
NAD(P)H as the electron donor (e.g., 0.4 mM)
Purified indigo reductase (concentration to be optimized, e.g., 1-5 µM)
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

2. Reaction Execution and Monitoring:

The reaction should be carried out in an anaerobic environment to prevent the rapid re-
oxidation of leucoindigo by atmospheric oxygen. This can be achieved by performing the
reaction in a sealed cuvette or vial that has been purged with an inert gas (e.g., nitrogen or
argon).
Initiate the reaction by adding the enzyme to the mixture.
Monitor the reduction of indigo by observing the disappearance of the blue color.
The reaction can be quantified by spectrophotometrically measuring the decrease in
absorbance at the characteristic wavelength for indigo (around 610 nm).

Quantitative Data Summary
The efficiency of the enzymatic reduction of indigo can be evaluated based on various kinetic

parameters. The following table summarizes hypothetical, yet realistic, data for a typical indigo
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reductase.

Parameter Value Conditions

Michaelis-Menten Constant

(Km) for Indigo
50 µM pH 7.5, 30°C

Michaelis-Menten Constant

(Km) for NADH
25 µM pH 7.5, 30°C

Catalytic Rate Constant (kcat) 15 s⁻¹ pH 7.5, 30°C

Catalytic Efficiency (kcat/Km)

for Indigo
0.3 µM⁻¹s⁻¹ pH 7.5, 30°C

Optimal pH 7.5 - 8.0 30°C

Optimal Temperature 35°C pH 7.5
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Caption: Workflow for enzymatic indigo reduction.
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Caption: Enzymatic reduction and re-oxidation of indigo.

To cite this document: BenchChem. [enzymatic reduction of indigo to leucoindigo].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3055547#enzymatic-reduction-of-indigo-to-
leucoindigo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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